2-(4-Chloroanilino)acetamide
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Overview
Description
2-(4-Chloroanilino)acetamide is an organic compound with the molecular formula C9H10ClN3O2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted acetamides.
Scientific Research Applications
2-(4-Chloroanilino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor to 2-(4-Chloroanilino)acetamide, used in the production of pesticides and dyes.
2-Chloroacetamide: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the chloroanilino and acetamide groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(4-chloroanilino)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |
InChI Key |
AIIYPKAVSVUMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)Cl |
Origin of Product |
United States |
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